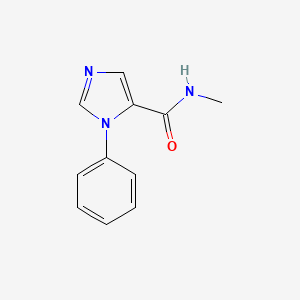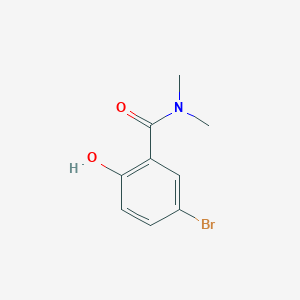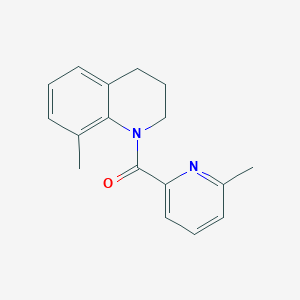
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as PPQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. PPQ has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have antioxidant and neuroprotective effects. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. However, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one is also a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. Another area of research could focus on further elucidating 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the potential use of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form a cyclic imine, which can then be reduced to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. The Friedländer reaction involves the condensation of an aromatic aldehyde with an amine and a ketone to form a quinoline derivative, which can then be further modified to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one.
Aplicaciones Científicas De Investigación
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential as a therapeutic agent in a variety of applications. One area of research has focused on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's potential as an anti-cancer agent. Studies have shown that 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11(14(18)16-7-3-4-8-16)9-10-5-1-2-6-12(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHXVNULUFAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)





